(+)-DIOP

Description

The exact mass of the compound (+)-2,2-Dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

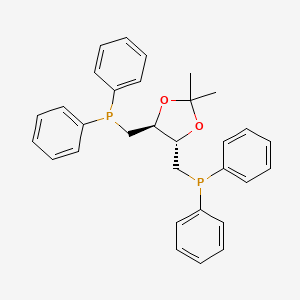

[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHDBLPQYJAQSQ-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]([C@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001119711 | |

| Record name | 1,1′-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenylphosphine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37002-48-5 | |

| Record name | 1,1′-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37002-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037002485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenylphosphine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-2,2-dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-BIS(DIPHENYLPHOSPHINOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P52K0IJ7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the (+)-DIOP Ligand

Introduction

This compound stands as a landmark chiral phosphine ligand in the field of asymmetric catalysis. As one of the first C₂-symmetric diphosphine ligands developed, it has been instrumental in the enantioselective synthesis of chiral compounds.[1] Its full name is (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane . A preferred IUPAC name is {(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)}bis(diphenylphosphane) . This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in asymmetric hydrogenation and hydroformylation reactions.

Core Properties of this compound

| Property | Value |

| IUPAC Name | {(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)}bis(diphenylphosphane) |

| Synonyms | This compound, (S,S)-DIOP, (4S,5S)-(+)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane |

| CAS Number | 37002-48-5 |

| Molecular Formula | C₃₁H₃₂O₂P₂ |

| Molar Mass | 498.54 g/mol |

| Appearance | White to off-white powder/solid |

| Chirality | C₂-Symmetric |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a well-established multi-step process starting from the readily available chiral pool material, L-(+)-tartaric acid. The procedure involves the protection of the diol, reduction of the carboxylic acids, and subsequent nucleophilic substitution with diphenylphosphine.

Detailed Methodology:

-

Protection of the Diol: L-(+)-tartaric acid is first converted to its diethyl ester, L-(+)-diethyl tartrate. This is followed by acetalization with acetone, typically under acidic catalysis (e.g., p-toluenesulfonic acid), to form (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid diethyl ester. This step protects the hydroxyl groups.

-

Reduction to the Diol: The ester groups of the resulting dioxolane are reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF). This yields (4S,5S)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane.

-

Conversion to a Leaving Group: The primary alcohol groups are converted into a better leaving group, typically a tosylate, by reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This forms (4S,5S)-4,5-bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane.

-

Nucleophilic Substitution: The final step involves the nucleophilic substitution of the tosylate groups with diphenylphosphine. Lithium diphenylphosphide (LiPPh₂), prepared from the reaction of triphenylphosphine or chlorodiphenylphosphine with lithium metal, is reacted with the ditosylate in THF to yield the final product, this compound.

-

Purification: The crude this compound is typically purified by recrystallization from a solvent such as ethanol or a benzene/petroleum ether mixture to yield a white solid.

In Situ Preparation of Rhodium-(+)-DIOP Catalysts

For catalytic applications, the active rhodium complex is often prepared in situ just before the reaction.

Detailed Methodology:

-

A suitable rhodium precursor, such as [Rh(COD)Cl]₂ (chloro(1,5-cyclooctadiene)rhodium(I) dimer) or [Rh(acac)(CO)₂] (acetylacetonato dicarbonyl rhodium(I)), is dissolved in a degassed, anhydrous solvent (e.g., methanol, THF, or benzene) under an inert atmosphere (e.g., Argon or Nitrogen).

-

A slight molar excess of the this compound ligand (typically 1.1 to 1.2 equivalents per Rh atom) is added to the solution.

-

The mixture is stirred at room temperature for a short period to allow for the formation of the chiral catalyst complex. The resulting solution can be used directly for the asymmetric reaction.

Applications in Asymmetric Catalysis

This compound, in complex with transition metals like rhodium, is a highly effective catalyst for various asymmetric transformations.

Asymmetric Hydrogenation

The rhodium-(+)-DIOP system was one of the first catalysts to show high efficiency in the asymmetric hydrogenation of prochiral olefins, particularly in the synthesis of chiral amino acids and their derivatives from enamides.

Quantitative Data: Asymmetric Hydrogenation of Enamides

| Substrate | Product Configuration | Solvent | Enantiomeric Excess (ee) | Reference |

| N-acetamidoacrylic acid | (S)-N-acetylalanine | Ethanol/Benzene | 79% | [2] |

| α-acetamidocinnamic acid | (R)-N-acetylphenylalanine | Ethanol/Benzene | 81% | [2] |

| N-acetyl-α-phenyl-enamide | (R)-N-acetyl-α-phenylethylamine | Ethanol/Benzene (1:2) | 58% | [2] |

| N-acetyl-α-phenyl-enamide | (S)-N-acetyl-α-phenylethylamine | Benzene | 44% | [2] |

Note: The reversal of product configuration depending on the solvent system is a notable feature.

General Experimental Protocol for Hydrogenation

-

The rhodium-(+)-DIOP catalyst is prepared in situ as described above in a suitable reaction vessel.

-

The prochiral substrate (e.g., an enamide) is added to the catalyst solution under an inert atmosphere.

-

The reaction vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-50 atm).

-

The reaction is stirred at a specific temperature (e.g., room temperature) until the hydrogen uptake ceases or analysis (e.g., by TLC or GC) shows complete conversion of the starting material.

-

The solvent is removed under reduced pressure, and the product is purified, typically by chromatography or crystallization, to isolate the chiral product. The enantiomeric excess is determined using chiral HPLC or GC.

Visualization: Catalytic Cycle for Asymmetric Hydrogenation

The mechanism for Rh-DIOP catalyzed hydrogenation of enamides generally follows the "unsaturated pathway," where the olefin coordinates to the rhodium center before the oxidative addition of hydrogen.

Caption: Rh-DIOP Asymmetric Hydrogenation Cycle (Unsaturated Pathway).

Asymmetric Hydroformylation

DIOP was the first chiral ligand utilized in platinum-tin-catalyzed hydroformylation and has also been extensively studied in rhodium-catalyzed systems.[3] This reaction introduces both a formyl (-CHO) group and a hydrogen atom across a double bond, creating a new chiral center when a branched aldehyde is formed.

Quantitative Data: Asymmetric Hydroformylation of Styrene

| Metal/Ligand System | Temp (°C) | Pressure (CO/H₂) | Branched:Linear Ratio | ee (%) of Branched Aldehyde | Reference |

| Rh/(+)-DIOP | 25 | 10 bar (1:1) | >95:5 | ~25% (R) | [1][3] |

| Pt-Sn/(+)-DIOP | 50 | 100 bar (1:1) | 80:20 | 16% (S) | [3] |

Note: The regioselectivity (branched vs. linear aldehyde) and enantioselectivity are highly dependent on reaction conditions such as temperature, pressure, and the metal center.[3]

General Experimental Protocol for Hydroformylation

-

In a high-pressure autoclave, the rhodium catalyst is prepared in situ as described previously, or a pre-formed catalyst like [RhH(CO)(this compound)] is used.

-

The olefin substrate (e.g., styrene) is added to the autoclave under an inert atmosphere.

-

The autoclave is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired level.

-

The reaction is heated and stirred for a specified time.

-

After cooling and venting the excess gas, the reaction mixture is analyzed (e.g., by GC or NMR) to determine conversion, regioselectivity, and enantiomeric excess of the resulting aldehyde.

Visualization: Catalytic Cycle for Asymmetric Hydroformylation

The process follows the general Heck-Breslow mechanism for hydroformylation.

Caption: Rh-DIOP Catalyzed Asymmetric Hydroformylation Cycle.

References

Synthesis of (+)-DIOP from (+)-Tartaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of the chiral phosphine ligand, (+)-DIOP ((+)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), commencing from the readily available and inexpensive chiral starting material, (+)-tartaric acid. The synthesis is a well-established four-step process involving esterification and protection, reduction, tosylation, and finally, phosphination. This document outlines the detailed methodologies for each of these critical transformations, supported by quantitative data and visualizations to facilitate understanding and replication in a laboratory setting.

Synthetic Strategy Overview

The conversion of (+)-tartaric acid to this compound is a chiral synthesis that preserves the stereochemistry of the starting material. The overall transformation can be visualized as a linear sequence of reactions, each step building upon the last to construct the target molecule.

An In--Depth Technical Guide to (+)-DIOP: Structure, Chirality, and Application

Abstract: This technical guide provides a comprehensive overview of (+)-DIOP, a seminal organophosphorus compound in the field of asymmetric catalysis. We delve into its precise molecular structure, nomenclature, and the origins of its chirality, which is derived from L-(+)-tartaric acid. A key focus is the explanation of its C2-symmetric nature and the profound impact this symmetry has on achieving high enantioselectivity in chemical reactions. The guide summarizes key physicochemical data and presents detailed experimental protocols for both the synthesis of this compound and its classic application in rhodium-catalyzed asymmetric hydrogenation. This document is intended for researchers, chemists, and professionals in drug development who utilize or study chiral ligands and their catalytic applications.

Introduction

DIOP, or (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), is an organophosphorus compound of significant historical importance in the development of asymmetric catalysis.[1] First described by Kagan and Dang in 1971, it was the pioneering example of a C2-symmetric chiral diphosphine ligand.[2] This structural feature—possessing a twofold rotational axis of symmetry while being chiral—was a conceptual breakthrough.[3] The C2 symmetry simplifies the number of potential transition states in a catalytic cycle, which can lead to significantly higher enantioselectivity.[2] Complexes of DIOP have been successfully applied to the asymmetric reduction of prochiral olefins, ketones, and imines, making it a foundational tool in the stereoselective synthesis of molecules for the pharmaceutical and fine chemical industries.[1]

Molecular Structure and Nomenclature

The precise stereochemistry of DIOP is critical to its function. The dextrorotatory enantiomer, this compound, has the (4S, 5S) configuration.

-

Preferred IUPAC Name: {[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)}bis(diphenylphosphane)

-

Common Name: (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane[4]

| Identifier | Value |

| CAS Number | 37002-48-5[1] |

| Molecular Formula | C31H32O2P2[4] |

| Molar Mass | 498.54 g·mol−1 |

Chirality and C2 Symmetry Explained

The chirality of this compound is derived from its precursor, the naturally abundant and enantiomerically pure L-(+)-tartaric acid.[6] This starting material imparts two stereogenic centers at the C4 and C5 positions of the central 1,3-dioxolane ring, which have an (S,S) absolute configuration in the this compound enantiomer.[4]

The molecule also possesses a C2 axis of symmetry. This is an imaginary line that passes through the central oxygen of the isopropylidene group and bisects the C4-C5 bond of the dioxolane ring. A 180° rotation around this axis results in a molecule that is indistinguishable from the original.

The significance of this C2 symmetry is profound. In a catalytic complex, the two equivalent phosphorus donor atoms coordinate to a metal center, creating a rigid chiral environment. This symmetry drastically reduces the number of possible diastereomeric transition states for a substrate to adopt when it binds to the catalyst.[2][3] By limiting the available reaction pathways, the catalyst preferentially guides the reaction toward the formation of one enantiomer of the product, resulting in high enantiomeric excess (e.e.).

Physicochemical Properties

This compound is a white, crystalline solid that is stable in air but is best stored under an inert atmosphere to prevent oxidation of the phosphine groups. It is insoluble in water but shows good solubility in many organic solvents like benzene, toluene, and chloroform.

| Property | Value | Conditions |

| Melting Point | 88-90 °C | (lit.)[7] |

| Specific Optical Rotation ([α]D) | +26° | (c = 2.0, CHCl3)[7] |

Note: Specific rotation is a physical constant that depends on temperature, solvent, concentration, and the wavelength of light used.[8][9]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound begins with commercially available L-(+)-tartaric acid. The general, well-established route involves four main transformations: protection of the diol, reduction of the carboxylic acids, conversion of the resulting diol to a good leaving group (like a tosylate), and finally, nucleophilic substitution with diphenylphosphine.

Detailed Protocol Outline:

-

Preparation of (4S,5S)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane: L-(+)-Tartaric acid is first converted to its diethyl ester. The diol is then protected as an acetonide by reacting with acetone under acidic conditions. The ester groups are subsequently reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

-

Tosylation: The resulting diol is converted to its corresponding ditosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This step converts the hydroxyl groups into excellent leaving groups for the subsequent substitution.

-

Phosphination: In a separate flask, lithium diphenylphosphide (LiPPh2) is prepared by reacting diphenylphosphine with an organolithium reagent like n-butyllithium in an anhydrous, inert solvent (e.g., THF). The ditosylate prepared in the previous step is then added to the solution of LiPPh2. A double SN2 reaction occurs, displacing the tosylate groups to form the two C-P bonds, yielding this compound.

-

Workup and Purification: The reaction is quenched with degassed water. The product is extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent system like ethanol or benzene/petroleum ether, to yield pure this compound as a white crystalline solid.[5]

Application in Asymmetric Hydrogenation (General Kagan-Dang Protocol)

This compound is famously used as a ligand in rhodium-catalyzed asymmetric hydrogenation of prochiral enamides and olefins.[10] The active catalyst is typically prepared in situ.

Detailed Protocol Outline:

-

Catalyst Preparation: In a Schlenk flask or glovebox under an inert atmosphere (e.g., Argon or Nitrogen), a rhodium precursor (e.g., [Rh(COD)2]BF4 or [Rh(COD)Cl]2) and a slight excess of this compound (e.g., 1.1 equivalents per Rh) are dissolved in a thoroughly degassed solvent (e.g., ethanol, benzene, or THF). The solution is stirred at room temperature for a short period (15-30 minutes) to allow for the formation of the active cationic [Rh(this compound)(Solvent)x]+ catalyst.

-

Reaction Setup: The prochiral substrate (e.g., an α-acylaminoacrylic acid derivative) is added to the catalyst solution. The reaction flask is then placed in a stainless-steel autoclave or a high-pressure hydrogenation apparatus.

-

Hydrogenation: The apparatus is purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 1-50 atm H2). The reaction is stirred vigorously at a specified temperature (often room temperature) until hydrogen uptake ceases or analysis (e.g., TLC, GC) shows complete consumption of the starting material.

-

Workup: The vessel is carefully depressurized, and the solvent is removed from the reaction mixture under reduced pressure.

-

Analysis: The residue is dissolved in a suitable solvent. The conversion can be determined by 1H NMR spectroscopy. The enantiomeric excess (e.e.) of the chiral product is determined using a chiral analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), by comparing the product to racemic or authenticated enantiopure standards.

Conclusion

This compound remains a cornerstone in the field of asymmetric catalysis. Its structure, elegantly derived from a natural chiral pool starting material, introduced the powerful concept of C2 symmetry to ligand design. This symmetry, combined with its well-defined stereochemistry, provides a rigid and effective chiral environment for a variety of metal-catalyzed transformations. Understanding the synthesis, structure, and application of this compound is essential for researchers and professionals dedicated to the art and science of stereoselective synthesis.

References

- 1. DIOP - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 37002-48-5 [chemicalbook.com]

- 6. Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds [mdpi.com]

- 7. 32305-98-9 CAS MSDS ((-)-DIOP) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 10. DIOP for Asymmetric Hydrogenation Catalysis [sigmaaldrich.com]

An In-depth Technical Guide to C2-Symmetric Diphosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, C2-symmetric diphosphine ligands have established themselves as a cornerstone for the stereoselective synthesis of chiral molecules. Their unique structural feature, a twofold rotational axis of symmetry, imparts a well-defined and predictable chiral environment around a metal center. This attribute is paramount in achieving high levels of enantioselectivity in a multitude of chemical transformations, making these ligands indispensable tools in academic research and the industrial production of pharmaceuticals and fine chemicals. This guide provides a comprehensive overview of prominent examples of C2-symmetric diphosphine ligands, including their synthesis, catalytic applications with quantitative performance data, and the mechanistic pathways they influence.

Prominent Examples of C2-Symmetric Diphosphine Ligands

Several families of C2-symmetric diphosphine ligands have gained widespread use in asymmetric catalysis. The following sections detail some of the most significant examples.

BINAP: A Pioneer in Asymmetric Catalysis

2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a foundational C2-symmetric diphosphine ligand possessing axial chirality arising from restricted rotation about the C-C bond connecting the two naphthalene rings.[1] Since its development, BINAP has been extensively used in a variety of metal-catalyzed asymmetric reactions, most notably in ruthenium- and rhodium-catalyzed hydrogenations.[2][3]

Synthesis of (S)-BINAP: The synthesis of enantiomerically pure BINAP typically starts from 1,1'-bi-2-naphthol (BINOL). The resolution of racemic BINOL is a critical step, followed by the conversion of the hydroxyl groups into triflates. Subsequent nickel- or palladium-catalyzed phosphinylation with diphenylphosphine affords the desired BINAP enantiomer.[4]

Experimental Protocol: Synthesis of (S)-BINAP from (S)-BINOL

A detailed experimental protocol for the synthesis of (S)-BINAP from (S)-BINOL can be found in the literature, often involving the following key steps:

-

Resolution of Racemic BINOL: This can be achieved through various methods, including fractional crystallization of diastereomeric salts or enzymatic resolution.

-

Ditriflation of (S)-BINOL: The enantiomerically pure (S)-BINOL is reacted with triflic anhydride in the presence of a base to form the corresponding bistriflate.

-

Nickel-Catalyzed Phosphinylation: The (S)-BINOL bistriflate is then coupled with diphenylphosphine in the presence of a nickel(II) catalyst, such as NiCl₂(dppe), and a reducing agent to yield (S)-BINAP.

Catalytic Applications:

The Ru-BINAP system, famously developed by Noyori, is highly effective for the asymmetric hydrogenation of a wide range of substrates, including ketones and olefins.[3] For instance, the asymmetric hydrogenation of β-keto esters to the corresponding chiral β-hydroxy esters is a hallmark application.

DIPAMP: A Ligand of Historical Significance

(R,R)-1,2-bis[(o-methoxyphenyl)phenylphosphino]ethane (DIPAMP) is another pioneering C2-symmetric diphosphine ligand. Its successful application in the industrial synthesis of the anti-Parkinson's drug L-DOPA marked a significant milestone in asymmetric catalysis.[5][6]

Synthesis of (R,R)-DIPAMP: The synthesis of DIPAMP involves the oxidative coupling of a P-chiral phosphine oxide precursor, followed by stereospecific reduction. A modern approach utilizes phosphine-boranes as intermediates to achieve high enantiopurity.[7]

DuPhos and BPE: A Versatile Class of Ligands

The DuPhos and BPE (bis-phospholanoethane) families of ligands, developed by Burk, are characterized by their chiral phospholane rings.[8][9] These ligands have demonstrated exceptional performance in rhodium-catalyzed asymmetric hydrogenations of a broad spectrum of substrates, particularly enamides, leading to the synthesis of unnatural amino acids.[2][9]

Synthesis of (R,R)-Me-DuPhos: The synthesis of DuPhos ligands typically starts from a chiral 1,4-diol, which is converted to a cyclic sulfate. Nucleophilic ring-opening with a primary phosphine, followed by a second ring closure, affords the phospholane ring. The two phospholane moieties are then linked to a benzene backbone.

Experimental Protocol: Synthesis of a DuPhos derivative, (R,R)-BozPHOS

A detailed procedure for the synthesis of (R,R)-BozPHOS, a mono-oxidized derivative of (R,R)-Me-DuPhos, has been reported in Organic Syntheses.[10] The key steps involve:

-

Protection of one phosphine group: (R,R)-Me-DuPHOS is treated with borane dimethyl sulfide to selectively protect one of the phosphine groups.

-

Oxidation: The unprotected phosphine is then oxidized using hydrogen peroxide.

-

Deprotection: The borane protecting group is removed to yield (R,R)-BozPHOS.

Chiraphos: A Classic Ligand for Asymmetric Hydrogenation

(S,S)-2,3-bis(diphenylphosphino)butane (Chiraphos) is a C2-symmetric diphosphine ligand with chirality centered on the carbon backbone.[7] It is readily synthesized from commercially available and inexpensive chiral starting materials.

Synthesis of (S,S)-Chiraphos: The synthesis starts from (S,S)-2,3-butanediol, which is derived from (S,S)-tartaric acid. The diol is converted to its ditosylate, which is then treated with lithium diphenylphosphide to yield the final ligand.[1]

JosiPhos: A Versatile Ferrocene-Based Ligand

The JosiPhos family of ligands are ferrocene-based diphosphines that exhibit planar chirality.[2] They have found wide application in various asymmetric transformations, including hydrogenation and C-C bond-forming reactions. The synthesis of JosiPhos ligands often starts from Ugi's amine, a chiral ferrocenyl amine derivative.[8][11]

Quantitative Data on Catalytic Performance

The efficacy of C2-symmetric diphosphine ligands is best illustrated through quantitative data from their application in asymmetric catalysis. The following tables summarize the performance of various ligands in key transformations.

Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate

| Entry | Ligand | Catalyst System | Solvent | Temp (°C) | Pressure (atm) | ee (%) | Ref. |

| 1 | (R,R)-DIPAMP | [Rh(COD)(DIPAMP)]BF₄ | MeOH | 25 | 1 | 94 | [12] |

| 2 | (S,S)-Chiraphos | [Rh(COD)(Chiraphos)]BF₄ | EtOH | 25 | 1 | 99 | [13] |

| 3 | (R,R)-Me-DuPhos | [Rh(COD)(Me-DuPhos)]BF₄ | MeOH | 25 | 1 | >99 | [13] |

| 4 | (R)-BINAP | [Rh(COD)(BINAP)]BF₄ | MeOH | 25 | 1 | 87 | [13] |

| 5 | (R,S)-JosiPhos | [Rh(COD)(JosiPhos)]BF₄ | MeOH | 25 | 1 | 99 | [13] |

Table 2: Asymmetric Hydrogenation of Methyl Acetoacetate

| Entry | Ligand | Catalyst System | Solvent | Temp (°C) | Pressure (atm) | ee (%) | Ref. |

| 1 | (R)-BINAP | RuCl₂(BINAP) | MeOH | 25 | 100 | 98 | [14] |

| 2 | (R)-MeO-BIPHEP | RuCl₂(MeO-BIPHEP) | MeOH | 25 | 100 | 97 | [15] |

Table 3: Asymmetric Hydrogenation of Acetophenone

| Entry | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Pressure (atm) | ee (%) | Ref. | | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | (S)-BINAP | RuCl₂((S)-BINAP)((S,S)-DPEN) | t-BuOK | i-PrOH | 28 | 8 | 97 |[8] | | 2 | (S)-Xyl-BINAP | RuCl₂((S)-Xyl-BINAP)((S,S)-DPEN) | t-BuOK | i-PrOH | 28 | 8 | 99 |[8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to C2-symmetric diphosphine ligands.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DuPhos and BPE Ligands [sigmaaldrich.com]

- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 4. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]

- 5. Asymmetric hydrogenation of isobutyrophenone using a [(Diphosphine) RuCl2 (1,4-diamine)] catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (−)-1,2-ビス[(2R,5R)-2,5-ジメチルホスホラノ]ベンゼン kanata purity | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Genesis of a Chiral Pioneer: A Technical Guide to Kagan's DIOP Ligand

For Researchers, Scientists, and Drug Development Professionals

The development of DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) by Henri B. Kagan and his student Dang Tuan Phat in 1971 marked a pivotal moment in the field of asymmetric catalysis.[1] As the first C2-symmetric chiral diphosphine ligand, DIOP demonstrated the profound impact of ligand design in controlling the stereochemical outcome of metal-catalyzed reactions, particularly in asymmetric hydrogenation. Its success laid the groundwork for the development of a vast array of chiral ligands and has had a lasting influence on the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.

This technical guide provides an in-depth exploration of the history, synthesis, and application of Kagan's DIOP ligand, offering detailed experimental protocols and quantitative data to support researchers in this field.

From Tartaric Acid to a Chiral Ligand: The Synthesis of DIOP

The ingenuity of Kagan's design lies in the use of a readily available and inexpensive chiral starting material: (+)-tartaric acid.[2] The synthesis of (-)-DIOP is a concise and efficient four-step process that establishes the C2-symmetric backbone.

Experimental Protocol: Synthesis of (-)-DIOP from (+)-Tartaric Acid

This protocol outlines the key steps in the synthesis of (-)-DIOP.

Step 1: Protection of the Diol

The diol of (+)-tartaric acid is first protected as an acetonide. This is typically achieved by reacting tartaric acid with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

Step 2: Reduction of the Carboxylic Acids

The two carboxylic acid groups of the protected tartaric acid are then reduced to primary alcohols. This transformation is commonly carried out using a powerful reducing agent like lithium aluminum hydride (LiH4) in an anhydrous ether solvent.

Step 3: Tosylation of the Primary Alcohols

The resulting diol is subsequently converted into a ditosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. This step transforms the hydroxyl groups into good leaving groups for the final phosphination step.

Step 4: Nucleophilic Substitution with Diphenylphosphine

The final step involves the nucleophilic substitution of the tosyl groups with diphenylphosphine. This is typically achieved by reacting the ditosylate with lithium diphenylphosphide (LiPPh2) or sodium diphenylphosphide (NaPPh2) in a suitable solvent like tetrahydrofuran (THF).

Asymmetric Hydrogenation: The Signature Application of DIOP

The true significance of DIOP was revealed in its application in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. The DIOP-rhodium complex proved to be a highly effective catalyst for the enantioselective reduction of various substrates, particularly precursors to amino acids and other biologically active molecules.

Quantitative Data: Rhodium-DIOP Catalyzed Asymmetric Hydrogenation

The following table summarizes the performance of the Rh/(-)-DIOP catalytic system in the asymmetric hydrogenation of various prochiral olefins.

| Substrate | Product | Solvent | Pressure (atm) | Temp (°C) | S/C Ratio | Yield (%) | ee (%) |

| (Z)-α-Acetamidocinnamic acid | N-acetyl-phenylalanine | Benzene/Ethanol | 1 | 25 | 100 | 95 | 81 (R) |

| Methyl (Z)-α-acetamidocinnamate | N-acetyl-phenylalanine methyl ester | Benzene/Ethanol | 1 | 25 | 100 | 100 | 72 (R) |

| Atropic acid | Hydratropic acid | Benzene/Ethanol + NEt3 | 1 | 25 | 200 | 100 | 63 (S) |

| α-Ethylstyrene | 2-Phenylbutane | Benzene/Ethanol | 1 | 25 | 100 | 100 | 15 (R) |

| N-acetamidoacrylic acid | N-acetylalanine | Benzene/Ethanol | 1 | 25 | 100 | - | 71 (R) |

Experimental Protocol: Asymmetric Hydrogenation of (Z)-α-Acetamidocinnamic Acid

This protocol provides a general procedure for the asymmetric hydrogenation of (Z)-α-acetamidocinnamic acid using a Rh/(-)-DIOP catalyst.

Catalyst Preparation: A solution of the rhodium precursor, such as [Rh(COD)Cl]2 (COD = 1,5-cyclooctadiene), and (-)-DIOP (in a 1:2.2 Rh:DIOP molar ratio) in a degassed solvent (e.g., benzene/ethanol 1:2) is stirred under an inert atmosphere (e.g., argon or nitrogen) for a specified time to form the active catalyst complex.

Hydrogenation Reaction: The substrate, (Z)-α-acetamidocinnamic acid, is added to the catalyst solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature.

Workup and Analysis: After the reaction is complete (as determined by monitoring hydrogen uptake or by techniques like TLC or GC), the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization, to isolate the product, N-acetyl-phenylalanine. The enantiomeric excess (ee) of the product is determined using a suitable analytical technique, such as chiral HPLC or GC.

The Logical Evolution of a Groundbreaking Ligand

The development of DIOP can be visualized as a logical progression from a conceptual idea to a powerful synthetic tool. This workflow highlights the key stages in its history.

The legacy of DIOP extends far beyond its own applications. It fundamentally demonstrated that rational design based on stereochemical principles could lead to highly effective catalysts for asymmetric transformations. This pioneering work inspired generations of chemists to explore and develop new chiral ligands, ultimately revolutionizing the synthesis of single-enantiomer drugs and other valuable chiral molecules.

References

The Core Mechanism of (+)-DIOP in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-DIOP, or (+)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, stands as a landmark chiral ligand in the field of asymmetric catalysis. Its development by Kagan and Dang in the early 1970s was a pivotal moment, demonstrating the efficacy of C₂-symmetric ligands in achieving high enantioselectivity in metal-catalyzed reactions.[1][2] This guide provides an in-depth exploration of the fundamental mechanisms through which this compound imparts chirality, focusing on its most prominent application: rhodium-catalyzed asymmetric hydrogenation.

The C₂-Symmetric Chiral Environment

The efficacy of this compound originates from its C₂-symmetric backbone, derived from the readily available chiral pool molecule, (+)-tartaric acid.[3][4][5][6] This specific stereochemistry forces the four phenyl groups on the phosphorus atoms into a well-defined chiral arrangement when the ligand chelates to a metal center, such as rhodium. This creates a chiral pocket around the catalytically active site.

The stereoselectivity is often rationalized using a quadrant diagram model. In this model, the chiral ligand's bulky substituents (the phenyl groups of DIOP) occupy specific quadrants, creating a sterically hindered and a less hindered pathway for the incoming prochiral substrate to coordinate to the metal. The substrate will preferentially bind in a manner that minimizes steric clash, thus dictating the stereochemical outcome of the reaction. For a Rh-(+)-DIOP complex, the phenyl groups create a chiral environment that favors the approach of the substrate from one of its two prochiral faces.

Caption: Quadrant diagram illustrating steric hindrance.

The Catalytic Cycle: Halpern's Unsaturated Pathway

The mechanism of rhodium-DIOP catalyzed asymmetric hydrogenation of prochiral enamides, precursors to chiral amino acids, is well-described by Halpern's "unsaturated pathway".[7][8][9][10][11][12] This mechanism posits that the olefinic substrate coordinates to the rhodium catalyst before the oxidative addition of hydrogen.

The key steps are as follows:

-

Substrate Coordination: The prochiral enamide substrate displaces solvent molecules from the solvated Rh(I)-DIOP complex to form a catalyst-substrate adduct. This coordination is reversible, and two diastereomeric adducts can be formed, corresponding to the coordination of the two different prochiral faces of the olefin.

-

Oxidative Addition: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to Rh(III) and forming a dihydrido-rhodium(III) complex.

-

Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming a rhodium-alkyl intermediate. This step determines the stereochemistry of the final product.

-

Reductive Elimination: The second hydride ligand transfers to the alkyl group, leading to the formation of the saturated product and regenerating the Rh(I) catalyst, which can then re-enter the catalytic cycle.

Crucially, Halpern's work demonstrated that the major diastereomeric catalyst-substrate adduct is not necessarily the one that leads to the major enantiomer of the product. Instead, the minor, less stable diastereomer can be significantly more reactive, and its rapid turnover dictates the overall enantioselectivity of the reaction.[8][10]

Caption: The unsaturated pathway for Rh-DIOP hydrogenation.

Quantitative Data on Enantioselectivity

The Rh-(+)-DIOP catalytic system has been successfully applied to the asymmetric hydrogenation of a variety of prochiral olefins, particularly precursors to α-amino acids. The enantiomeric excess (ee) is dependent on the substrate, solvent, and reaction conditions.

| Substrate | Product Configuration | Solvent | Enantiomeric Excess (ee, %) |

| (Z)-α-Acetamidocinnamic acid | (R)-N-acetylphenylalanine | Ethanol/Benzene | 72 |

| Methyl (Z)-α-acetamidocinnamate | (R)-N-acetylphenylalanine methyl ester | Methanol | 70 |

| (Z)-α-Acetamidoacrylic acid | (R)-N-acetylalanine | Ethanol/Benzene | 81 |

| Itaconic acid | (R)-Methylsuccinic acid | Benzene | 68 |

| Atropic acid | (S)-Hydratropic acid | Benzene/Ethanol (+NEt₃) | 63 |

Experimental Protocols

In situ Preparation of the Rh-(+)-DIOP Catalyst

The active catalyst is typically prepared in situ from a rhodium precursor and the this compound ligand.

Materials:

-

[Rh(COD)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate)

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., methanol, toluene, or a mixture)

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)₂]BF₄ (1 mol%) and this compound (1.1-1.2 mol%) in the chosen anhydrous, deoxygenated solvent.

-

Stir the solution at room temperature for 15-30 minutes. The formation of the active cationic rhodium-DIOP complex is usually indicated by a color change.

Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

-

Methyl (Z)-α-acetamidocinnamate (substrate)

-

In situ prepared Rh-(+)-DIOP catalyst solution

-

Anhydrous, deoxygenated solvent

-

Hydrogen gas

Procedure:

-

In a reaction vessel suitable for hydrogenation (e.g., a Parr shaker or a flask equipped with a balloon of hydrogen), dissolve the substrate in the chosen solvent.

-

Add the freshly prepared catalyst solution to the substrate solution. The substrate-to-catalyst ratio (S/C) is typically in the range of 50:1 to 200:1.[3][4][6]

-

Purge the reaction vessel with hydrogen gas several times.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-50 atm) and begin vigorous stirring.

-

Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

The solvent can be removed under reduced pressure, and the product can be purified by standard methods such as chromatography or crystallization.

-

The enantiomeric excess of the product is determined by chiral HPLC or GC.

Caption: Experimental workflow for asymmetric hydrogenation.

Conclusion

This compound remains a cornerstone in the history and practice of asymmetric catalysis. Its C₂-symmetric design and the well-understood mechanistic pathways of its rhodium complexes have paved the way for the development of numerous other chiral ligands. For researchers and professionals in drug development, a thorough understanding of the principles of DIOP-catalyzed reactions provides a solid foundation for the design of new synthetic routes to enantiomerically pure compounds. The ability to predict stereochemical outcomes based on ligand-substrate interactions is a powerful tool in the synthesis of chiral pharmaceuticals and other high-value chemicals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms | MDPI [mdpi.com]

- 6. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst [organic-chemistry.org]

- 7. Asymmetric hydrogenation with antibody-achiral rhodium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism and stereoselectivity of asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Organophosphorus Chiral Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of organophosphorus chiral ligands, a cornerstone of modern asymmetric catalysis. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development who are new to this field. The content covers the core principles, classification, synthesis, and application of these ligands, with a focus on practical utility. Quantitative data is presented in structured tables for comparative analysis, detailed experimental protocols for key ligands and reactions are provided, and logical workflows are visualized to facilitate understanding.

Introduction to Asymmetric Catalysis and Chiral Ligands

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. In the pharmaceutical and fine chemical industries, the specific three-dimensional arrangement of a molecule is often critical to its biological activity and efficacy.[1] Asymmetric catalysis is a powerful strategy for selectively producing one enantiomer of a chiral molecule, and at its heart lies the chiral catalyst, typically a metal complex coordinated to a chiral ligand.[2]

Organophosphorus compounds, particularly chiral phosphines, have emerged as a privileged class of ligands in asymmetric catalysis.[3] Their success stems from their strong coordination to transition metals and the ability to fine-tune their steric and electronic properties to create a highly effective chiral environment around the metal center.[2][3] This control dictates the stereochemical outcome of a reaction, leading to high enantioselectivity.

Classification of Organophosphorus Chiral Ligands

Organophosphorus chiral ligands can be broadly categorized based on the location of the stereogenic element. The two primary classes are ligands with chirality on the phosphorus atom (P-chiral) and those with chirality in the carbon backbone of the ligand structure.[2][3]

-

P-Chiral Ligands: These ligands possess a stereogenic phosphorus center. A notable example is DIPAMP , which was instrumental in the industrial synthesis of L-DOPA.[2] The development of synthetic routes using phosphine-borane intermediates has made P-chiral ligands more accessible.[4][5]

-

Backbone Chirality Ligands: This is the larger and more extensively studied class of ligands. Chirality is introduced through stereogenic centers or axial chirality in the carbon framework connecting the phosphorus atoms. Prominent families include:

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): This ligand exhibits atropisomerism due to restricted rotation around the binaphthyl C-C bond, creating a C₂-symmetric chiral scaffold.[6]

-

DuPhos (1,2-bis(2,5-dialkylphospholano)benzene): These ligands feature a C₂-symmetric design with stereogenic centers on the phospholane rings, creating a rigid and well-defined chiral pocket.[7]

-

Josiphos (Ferrocenyl Diphosphines): These ligands derive their chirality from both the planar chirality of the ferrocene unit and a stereogenic center in the side chain, allowing for extensive tunability.[8]

-

dot

Caption: A diagram illustrating the main classes of organophosphorus chiral ligands.

Performance in Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral olefins is a benchmark reaction for evaluating the performance of chiral ligands. The following tables summarize quantitative data for representative ligands in the rhodium-catalyzed hydrogenation of standard substrates.

Table 1: Performance in Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate

| Ligand | Catalyst Precursor | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |

| (S,S)-Et-DuPhos | [Rh(COD)₂]BF₄ | 1000 | 3 | RT | MeOH | - | >99 | >99 (R) | [8][9] |

| (R,S)-Josiphos | [Rh(COD)₂]BF₄ | - | 1 | 25 | MeOH | - | 100 | 99 (R) | [10] |

| (S,S)-t-Bu-BisP* | [Rh(COD)]BF₄ | 100 | 3 | RT | MeOH | 24 | 100 | >99.9 (S) | [11] |

| (S,S)-DIPAMP | [Rh(COD)]BF₄ | - | 3 | 50 | MeOH | - | 100 | 95 (S) | [2] |

S/C = Substrate-to-Catalyst Ratio; ee = Enantiomeric Excess; RT = Room Temperature.

Table 2: Performance in Asymmetric Hydrogenation of Other Key Substrates

| Ligand | Substrate | Catalyst Precursor | H₂ Pressure (atm) | Temp (°C) | Solvent | ee (%) | Reference |

| (R,R)-Me-DuPhos | Dimethyl Itaconate | [Rh(COD)]OTf | 1 | RT | MeOH | 98 (R) | [12] |

| (R,S)-Josiphos | N-(1-phenylvinyl)acetamide | [Rh(COD)₂]BF₄ | 1 | 25 | MeOH | 97 (S) | [10] |

| (S,S)-t-Bu-MiniPHOS | Methyl 2-acetamidoacrylate | [Rh(COD)]BF₄ | 3 | RT | MeOH | >99.9 (S) | [11] |

| (S)-BINAP | (Z)-2-(Benzamidomethyl)-3-oxobutanoate | [Ru(OAc)₂(ligand)] | 4 | 25 | MeOH | 99 (S) | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative ligands from each major class and a general procedure for a catalytic asymmetric hydrogenation reaction.

Synthesis of (R)-(+)-BINAP

This protocol is adapted from Organic Syntheses and involves a two-step process from (R)-(+)-1,1'-bi-2-naphthol.[7][13]

Step A: Preparation of (R)-(+)-1,1'-Bi-2-naphthol Ditriflate

-

To an oven-dried 100-mL flask under a nitrogen atmosphere, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).

-

Add dry methylene chloride (60 mL), followed by dry pyridine (7.2 mL, 90 mmol).

-

Cool the mixture to 5–10°C in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (20.0 g, 70 mmol).

-

Allow the reaction to warm to room temperature and stir overnight (approx. 17 hours).

-

Add hexane (60 mL) and filter the mixture through a pad of silica gel.

-

Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).

-

Concentrate the filtrate under vacuum to yield the ditriflate as a white solid (approx. 15.4 g, 94% yield).

Step B: Preparation of (R)-(+)-BINAP

-

Charge an oven-dried 250-mL flask with [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe, 1.1 g, 2 mmol) under a nitrogen atmosphere.

-

Add anhydrous dimethylformamide (DMF, 40 mL) followed by diphenylphosphine (2.0 mL, 12 mmol).

-

Heat the resulting dark red solution to 100°C for 30 minutes.

-

In a separate flask, dissolve the ditriflate from Step A (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 9.0 g, 80 mmol) in anhydrous DMF (40 mL).

-

Add the solution of the ditriflate and DABCO to the hot nickel-phosphine solution.

-

Add three additional portions of diphenylphosphine (3 x 2 mL) at 1, 3, and 7 hours.

-

Maintain the reaction at 100°C for 2–3 days until the ditriflate is consumed (monitor by TLC or HPLC).

-

Cool the dark brown solution to -15°C and stir for 2 hours.

-

Filter the resulting precipitate, wash with cold methanol (2 x 20 mL), and dry under vacuum to yield (R)-(+)-BINAP as a white to off-white solid (approx. 9.6 g, 77% yield).

Synthesis of (S,S)-Ethyl-DuPhos

This protocol is based on the established synthesis of DuPhos ligands, which involves the key steps of chiral diol formation, conversion to a cyclic sulfate, and reaction with a lithiated bis(phosphino)benzene.[7]

Step A: Synthesis of (3S,6S)-Octane-3,6-diol

-

In a high-pressure reactor, dissolve 3,6-octanedione (1 equivalent) in methanol.

-

Add a catalytic amount of a chiral ruthenium catalyst, such as Ru(OAc)₂[(R)-BINAP].

-

Pressurize the reactor with hydrogen gas (50-100 atm) and stir at room temperature for 24-48 hours.

-

After the reaction is complete, vent the reactor and remove the solvent under reduced pressure to obtain the crude diol, which can be purified by chromatography.

Step B: Preparation of (3S,6S)-Octane-3,6-diol Cyclic Sulfate

-

Dissolve the chiral diol from Step A (1 equivalent) in carbon tetrachloride and cool to 0°C.

-

Add thionyl chloride (1.1 equivalents) dropwise and stir the mixture at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude cyclic sulfite.

-

Dissolve the crude sulfite in a mixture of acetonitrile, carbon tetrachloride, and water.

-

Add a catalytic amount of ruthenium(III) chloride hydrate and sodium periodate (2.2 equivalents).

-

Stir the mixture vigorously at room temperature for 2 hours.

-

Partition the mixture between diethyl ether and water. The organic layer is washed, dried, and concentrated.

-

Purify the crude product by recrystallization or chromatography to yield the cyclic sulfate.

Step C: Synthesis of (S,S)-Ethyl-DuPhos

-

Under an inert atmosphere, dissolve 1,2-bis(phosphino)benzene (1 equivalent) in THF and cool to -78°C.

-

Add n-butyllithium (2 equivalents) dropwise and allow the mixture to warm to room temperature for 1 hour to form the dilithio-bis(phosphide).

-

Cool the solution back to -78°C.

-

Add a solution of the cyclic sulfate from Step B (2 equivalents) in THF dropwise.

-

Slowly warm the reaction mixture to room temperature and stir overnight.

-

Quench the reaction with degassed methanol and remove the solvent under reduced pressure.

-

Extract the residue with diethyl ether, filter through silica gel, and concentrate.

-

Purify the crude ligand by recrystallization from methanol to yield (S,S)-Ethyl-DuPhos as a white crystalline solid.

Synthesis of a P-Chiral Ligand Precursor: (S,S)-1,2-Bis(boranato(tert-butyl)methylphosphino)ethane

This protocol, adapted from Organic Syntheses, describes the synthesis of a key intermediate for P-chiral BisP* ligands.[14]

-

Under an argon atmosphere in a flame-dried flask, dissolve tert-butyl(dichloro)phosphine (15.9 g, 100 mmol) in THF (100 mL) and cool to -10°C.

-

Add a solution of methylmagnesium bromide (3.0 M in Et₂O, 57 mL, 171 mmol) diluted with THF (100 mL) dropwise, keeping the temperature below 0°C. Stir for 5 hours at room temperature.

-

Add a solution of borane-THF complex (1.0 M in THF, 93 mL, 93 mmol) dropwise at -10°C and stir overnight at room temperature. This forms the tert-butyl(methyl)phosphine-borane adduct.

-

In a separate flame-dried flask, dissolve (-)-sparteine (8.18 g, 35 mmol) in diethyl ether (40 mL) and cool to -78°C.

-

Add sec-butyllithium (1.3 M in cyclohexane, 26.8 mL, 35 mmol) dropwise and stir for 30 minutes.

-

Add a solution of the previously prepared phosphine-borane adduct (4.21 g, 31.9 mmol) in diethyl ether (40 mL) dropwise.

-

Stir the mixture at -78°C for 1 hour and then at -50°C for 4 hours.

-

Add anhydrous copper(II) chloride (5.14 g, 38 mmol) and stir at -50°C for 1 hour, then at room temperature overnight.

-

Quench the reaction with aqueous ammonium chloride and extract with diethyl ether.

-

The organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the title compound.

General Protocol for Asymmetric Hydrogenation

This procedure is representative for the Rh-catalyzed hydrogenation of enamides.[8]

-

In a glovebox, charge a glass liner for a high-pressure reactor with the substrate (e.g., methyl (Z)-α-acetamidocinnamate, 1.0 g, 4.56 mmol) and the catalyst precursor (e.g., [Rh(COD)₂((R,R)-Et-DuPhos)]BF₄, 3.9 mg, 0.00456 mmol, S/C = 1000).

-

Add anhydrous, degassed methanol (10 mL) to dissolve the solids.

-

Seal the reactor and remove it from the glovebox.

-

Connect the reactor to a hydrogen line, purge with hydrogen gas several times.

-

Pressurize the reactor to the desired pressure (e.g., 3 atm).

-

Stir the reaction at room temperature for the required time (e.g., 12-24 hours).

-

Monitor the reaction for hydrogen uptake and/or by analyzing aliquots (TLC, GC, or HPLC).

-

Upon completion, carefully vent the reactor.

-

Remove the solvent under reduced pressure.

-

The conversion and enantiomeric excess of the product are determined by NMR spectroscopy and chiral HPLC or GC analysis, respectively.

Experimental and Optimization Workflows

The successful application of chiral ligands in asymmetric catalysis often requires screening and optimization of various reaction parameters.

dot

Caption: A typical workflow for ligand screening and reaction optimization.

Key Optimization Parameters:

-

Ligand: The structure of the ligand is the most critical factor influencing enantioselectivity. Screening a library of ligands is the first step.

-

Metal Precursor: The choice of metal (Rh, Ru, Ir, etc.) and its precursor can affect activity and selectivity.

-

Solvent: Solvent polarity and coordinating ability can significantly impact the catalytic cycle.[15]

-

Temperature: Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between diastereomeric transition states.[15]

-

Hydrogen Pressure: This parameter can influence reaction rates and, in some cases, selectivity.

-

Substrate-to-Catalyst Ratio (S/C): Optimizing the S/C ratio is crucial for process efficiency and cost-effectiveness.

Reaction Mechanism: Rh-Catalyzed Asymmetric Hydrogenation

Understanding the catalytic cycle is essential for rational ligand design and reaction optimization. The generally accepted mechanism for the Rh-catalyzed asymmetric hydrogenation of enamides with diphosphine ligands (the "unsaturated pathway") is illustrated below.

dot

Caption: The unsaturated pathway for Rh-catalyzed asymmetric hydrogenation.

-

Catalyst Activation & Substrate Coordination: The solvent molecules on the active catalyst are displaced by the prochiral substrate, forming a catalyst-substrate adduct. The enantiofacial discrimination, where the catalyst selectively binds to one face of the double bond, occurs at this stage.

-

Oxidative Addition: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to Rh(III) and forming a dihydride intermediate.

-

Hydride Insertion: One of the hydride ligands is transferred to a carbon atom of the coordinated double bond. This migratory insertion step is typically the rate-determining and enantio-determining step, forming a rhodium-alkyl intermediate.

-

Reductive Elimination: The second hydride ligand is transferred to the other carbon atom, forming the C-H bond and releasing the chiral product. This step regenerates the Rh(I) catalyst, which can then re-enter the catalytic cycle.

Conclusion

Organophosphorus chiral ligands are indispensable tools in modern asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds. This guide has provided an introduction to their classification, performance, and practical application. By understanding the principles of ligand design, having access to reliable experimental protocols, and employing systematic optimization strategies, researchers can effectively harness the power of these remarkable catalysts for applications in drug discovery, development, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ajchem-b.com [ajchem-b.com]

- 10. DIPAMP - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Properties and Solubility of (+)-DIOP

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-DIOP, or (+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, is a chiral phosphine ligand that has played a pivotal role in the development of asymmetric catalysis. Its C2-symmetric backbone, derived from L-(+)-tartaric acid, provides a well-defined chiral environment for transition metal catalysts, enabling high enantioselectivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound, along with detailed experimental protocols and a mechanistic exploration of its application in asymmetric hydrogenation.

Physicochemical Properties of this compound

This compound is a white, crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (4S,5S)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane | |

| CAS Number | 37002-48-5 | [1] |

| Molecular Formula | C₃₁H₃₂O₂P₂ | [1] |

| Molar Mass | 498.54 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 86-89 °C | [1] |

| Optical Rotation | [α]²⁰/D +12.5° (c=2, benzene) |

Solubility Profile of this compound

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Insoluble |

| Benzene | Soluble |

| Toluene | Soluble |

| Chloroform | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

Experimental Protocols

Synthesis of this compound from L-(+)-Tartaric Acid

The synthesis of this compound is a multi-step process starting from the readily available and inexpensive chiral precursor, L-(+)-tartaric acid. The following is a representative experimental protocol.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound from L-(+)-tartaric acid.

Detailed Methodology:

-

Protection of the Diol: L-(+)-Tartaric acid is first converted to its acetonide by reacting it with acetone in the presence of a catalytic amount of sulfuric acid. This protects the diol functionality.

-

Reduction of the Carboxylic Acids: The resulting (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid is then reduced to the corresponding diol, (4R,5R)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).

-

Activation of the Hydroxyl Groups: The primary hydroxyl groups of the diol are then activated for nucleophilic substitution by converting them into a good leaving group. This is typically achieved by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

-

Nucleophilic Substitution with Diphenylphosphide: Finally, the ditosylate is reacted with a nucleophilic phosphide reagent, such as potassium diphenylphosphide (KPPh₂), in THF. The diphenylphosphide anion displaces the tosylate groups in an Sₙ2 reaction to yield this compound.

Determination of Solubility

A general procedure for determining the solubility of a solid compound in an organic solvent is outlined below. This method can be adapted to quantify the solubility of this compound in various solvents at different temperatures.

Experimental Workflow for Solubility Determination

Caption: General workflow for determining the solubility of a solid.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent (e.g., 10 mL). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a constant temperature bath. Stir the mixture vigorously for an extended period (e.g., 24 hours) to ensure that equilibrium is reached.

-

Isolation of the Saturated Solution: After equilibration, allow the undissolved solid to settle. Carefully filter a portion of the supernatant through a syringe filter to obtain a clear, saturated solution.

-

Quantification: Accurately transfer a known volume of the saturated solution to a pre-weighed vial.

-

Solvent Evaporation: Remove the solvent under reduced pressure or by gentle heating.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the solid residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/100mL) = [(Mass of vial with residue) - (Mass of empty vial)] / (Volume of aliquot in mL) * 100

Application in Asymmetric Catalysis: Rhodium-Catalyzed Hydrogenation

This compound is widely recognized for its effectiveness as a chiral ligand in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, particularly for the synthesis of chiral amino acids.

Catalytic Cycle for Rh-(+)-DIOP Catalyzed Asymmetric Hydrogenation

Caption: Simplified catalytic cycle for Rh-(+)-DIOP hydrogenation.

Mechanism Overview:

-

Catalyst Activation and Substrate Coordination: The active catalyst is typically a cationic rhodium(I) complex of this compound. The prochiral olefin substrate coordinates to the rhodium center, displacing solvent molecules. This coordination can occur in two diastereomeric forms.

-

Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium(I) center, forming a rhodium(III) dihydride complex.

-

Migratory Insertion: One of the hydride ligands migrates to one of the olefinic carbons, forming a rhodium-alkyl intermediate. The stereochemistry of the final product is determined at this step, as the chiral environment created by the this compound ligand directs the hydride addition to a specific face of the double bond.

-

Reductive Elimination: The second hydride ligand combines with the alkyl group, leading to the reductive elimination of the hydrogenated product and regeneration of the active rhodium(I) catalyst, which can then enter another catalytic cycle.

Conclusion

This compound remains a significant and versatile chiral ligand in the field of asymmetric catalysis. Its well-defined structure, derived from a readily available chiral pool starting material, and its favorable solubility in common organic solvents contribute to its widespread use. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and professionals in the effective application of this compound in their synthetic endeavors, particularly in the development of enantioselective processes for the pharmaceutical and fine chemical industries.

References

Introduction to chelation with DIOP ligands

An In-depth Technical Guide to Chelation with DIOP Ligands for Researchers, Scientists, and Drug Development Professionals

Introduction to DIOP Ligands and Chelation

DIOP, or (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), is a chiral organophosphorus compound that has played a pivotal role in the advancement of asymmetric catalysis.[1] First described in 1971, it was the pioneering example of a C₂-symmetric diphosphine ligand.[1] Its significance lies in its ability to form stable chelate complexes with transition metals, which then act as highly selective catalysts for producing chiral molecules. This is of paramount importance in the pharmaceutical industry, where the therapeutic effect of a drug is often dependent on a specific three-dimensional arrangement of its atoms.[2]

DIOP binds to a metal center through its two phosphorus atoms, forming a conformationally flexible seven-membered chelate ring.[1][2] This chelation creates a chiral environment around the metal, enabling the catalyst to direct a chemical reaction towards the formation of one enantiomer over its mirror image. The stability and structure of these DIOP-metal complexes are crucial for their catalytic activity and selectivity.

Quantitative Data on DIOP-Metal Chelation

| Parameter | Description | Typical Values/Information for DIOP-Metal Complexes |

| Stability Constant (log β) | A measure of the strength of the interaction between the DIOP ligand and a metal ion in solution. Higher values indicate a more stable complex.[3][4] | Specific values for DIOP are not readily available in compiled sources. Stability is influenced by the metal ion, solvent, and temperature.[5] |

| Coordination Number | The number of donor atoms from the DIOP ligand and any other ligands bonded to the central metal ion.[6] | For a single DIOP ligand, the coordination is bidentate. The overall coordination number of the metal complex (commonly 4 or 6) depends on the metal and other coordinating species.[6] |

| P-M-P Bite Angle | The angle formed by the two phosphorus atoms of the DIOP ligand and the central metal atom. This is a key structural parameter influencing catalytic selectivity. | The seven-membered chelate ring results in a relatively large and flexible bite angle compared to ligands forming five- or six-membered rings. |

| M-P Bond Length | The distance between the metal center and the phosphorus atoms of the DIOP ligand. | Varies depending on the metal. For Rh(I) complexes with phosphine ligands, Rh-P bond lengths are typically in the range of 2.2-2.4 Å. |

Experimental Protocols

Synthesis of (-)-DIOP

The synthesis of DIOP is a well-established procedure starting from tartaric acid.[1] A detailed experimental protocol is as follows:

Step 1: Preparation of Sodium Diarylphosphide Solution

-

In a suitable reactor, prepare a solution of sodium diarylphosphide.

Step 2: Reaction with Bis(tosylate)

-

Charge the reactor with 16.0 grams of (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol (bis(tosylate)) and purge with N₂ for 30 minutes.

-

Dissolve the bis(tosylate) in 100 mL of degassed, anhydrous THF.

-

Transfer the sodium diarylphosphide solution to an addition funnel and add it dropwise to the rapidly stirring bis(tosylate) solution, maintaining the reactor temperature below 40°C.

Step 3: Completion of the Reaction and Work-up

-

After the addition is complete, heat the reaction mixture to 50°C for 45 minutes.

-

Remove approximately 50% of the THF by distillation.

-

Add 100 mL each of degassed heptane and water to achieve phase separation.

-

Filter the two-phase solution through an inert glass sintered funnel to remove any solids.

-

Separate the lower aqueous phase.

-

Wash the upper organic phase with an additional 50 mL of degassed water and separate the aqueous layer.

Step 4: Extraction and Isolation

-

Extract the organic heptane phase with 100 mL of anhydrous, degassed acetonitrile.

-

Separate the lower acetonitrile phase and re-extract the heptane phase with another 50 mL of degassed acetonitrile.

-

Combine the acetonitrile extracts and remove the solvent under vacuum to yield a glassy solid.

Step 5: Recrystallization and Final Product

-

Dissolve the glassy solid in 100 mL of degassed methanol and heat to reflux to ensure complete dissolution.

-

Cool the flask in an ice bath to -10°C to induce crystallization of a white to off-white solid.

-

Collect the solid DIOP ligand by filtration through a glass sintered Schlenk filter, wash with cold methanol, and dry under vacuum overnight.

Determination of Stability Constants for a DIOP-Metal Complex (Generalized Protocol)

This protocol describes a general method for determining the stability constants of a metal-ligand complex using pH-metric titration, which would need to be adapted for the specific DIOP-metal system.[3][5]

Materials:

-

DIOP ligand

-

Metal salt (e.g., RhCl₃·3H₂O)

-

Standardized acid solution (e.g., HClO₄)

-

Standardized base solution (e.g., NaOH)

-

Inert salt for maintaining constant ionic strength (e.g., NaClO₄)

-

Solvent (a mixture, such as dioxane-water, may be necessary due to the solubility of DIOP)

-

Calibrated pH meter and electrode

-

Thermostated reaction vessel

Procedure:

-

Solution Preparation: Prepare solutions of the DIOP ligand, metal salt, acid, and base of known concentrations in the chosen solvent system.

-

Titration of Ligand: Titrate a solution of the DIOP ligand and a known amount of acid with the standardized base solution. Record the pH after each addition of the base. This allows for the determination of the ligand's protonation constants.

-

Titration of Metal-Ligand Mixture: Titrate a solution containing the DIOP ligand, the metal salt, and a known amount of acid with the standardized base solution. Record the pH after each addition of the base.

-

Data Analysis:

-

Plot the pH versus the volume of base added for both titrations.

-

From the titration curves, calculate the average number of protons bound per ligand molecule at each pH.

-

Calculate the free ligand concentration at each pH.

-

Determine the average number of ligands bound per metal ion.

-

Construct a formation curve by plotting the average number of ligands per metal ion against the negative logarithm of the free ligand concentration.

-

From the formation curve, the stepwise and overall stability constants (β) can be calculated using various computational methods.

-

Applications in Drug Development: Asymmetric Synthesis